Cas no 2758006-45-8 (1-(Methylamino)propane-2-sulfonyl fluoride hydrochloride)

1-(Methylamino)propane-2-sulfonyl fluoride hydrochloride structure
2758006-45-8 structure
Product Name:1-(Methylamino)propane-2-sulfonyl fluoride hydrochloride
CAS No:2758006-45-8
MF:C4H11ClFNO2S
MW:191.652042627335
CID:6057005
PubChem ID:165978118
Update Time:2025-07-16

1-(Methylamino)propane-2-sulfonyl fluoride hydrochloride Chemical and Physical Properties

Names and Identifiers

    • EN300-37334984
    • 1-(methylamino)propane-2-sulfonyl fluoride hydrochloride
    • 2758006-45-8
    • 1-(Methylamino)propane-2-sulfonyl fluoride hydrochloride
    • Inchi: 1S/C4H10FNO2S.ClH/c1-4(3-6-2)9(5,7)8;/h4,6H,3H2,1-2H3;1H
    • InChI Key: YOAANUQVOHWQEQ-UHFFFAOYSA-N
    • SMILES: Cl.S(C(C)CNC)(=O)(=O)F

Computed Properties

  • Exact Mass: 191.0183056g/mol
  • Monoisotopic Mass: 191.0183056g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 10
  • Rotatable Bond Count: 3
  • Complexity: 160
  • Covalently-Bonded Unit Count: 2
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 54.6Ų

1-(Methylamino)propane-2-sulfonyl fluoride hydrochloride Pricemore >>

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1-(Methylamino)propane-2-sulfonyl fluoride hydrochloride Related Literature

Additional information on 1-(Methylamino)propane-2-sulfonyl fluoride hydrochloride

Recent Advances in the Study of 1-(Methylamino)propane-2-sulfonyl fluoride hydrochloride (CAS: 2758006-45-8)

The compound 1-(Methylamino)propane-2-sulfonyl fluoride hydrochloride (CAS: 2758006-45-8) has recently garnered significant attention in the field of chemical biology and medicinal chemistry. This sulfonyl fluoride derivative is recognized for its potential as a covalent inhibitor, particularly in targeting serine hydrolases and other nucleophilic enzymes. Its unique chemical properties, including the reactive sulfonyl fluoride group, make it a valuable tool for activity-based protein profiling (ABPP) and drug discovery.

Recent studies have focused on the synthesis and optimization of 1-(Methylamino)propane-2-sulfonyl fluoride hydrochloride to enhance its selectivity and reactivity. Researchers have employed advanced techniques such as high-throughput screening and computational modeling to identify optimal conditions for its use in biological systems. These efforts have led to the discovery of novel applications in proteomics and target identification, particularly in the context of neurodegenerative diseases and cancer.

One of the key findings in the latest research is the compound's ability to selectively label active sites of enzymes in complex biological samples. This property has been leveraged to study enzyme dynamics and inhibition mechanisms in real-time, providing insights into disease pathways and potential therapeutic targets. Additionally, its stability under physiological conditions has been improved through structural modifications, making it more suitable for in vivo applications.

In the context of drug development, 1-(Methylamino)propane-2-sulfonyl fluoride hydrochloride has shown promise as a lead compound for the design of covalent inhibitors. Its mechanism of action involves the formation of a stable covalent bond with the target enzyme, leading to prolonged inhibition. This characteristic is particularly advantageous for targeting enzymes that are difficult to inhibit reversibly, such as those involved in inflammatory and infectious diseases.

Despite these advancements, challenges remain in the widespread adoption of this compound. Issues such as off-target effects and potential toxicity need to be addressed through further research. However, the ongoing development of derivative compounds and improved delivery systems holds promise for overcoming these limitations.

In conclusion, 1-(Methylamino)propane-2-sulfonyl fluoride hydrochloride (CAS: 2758006-45-8) represents a versatile and powerful tool in chemical biology and drug discovery. Its applications in ABPP, proteomics, and covalent inhibitor design highlight its potential to advance our understanding of disease mechanisms and contribute to the development of novel therapeutics. Future research should focus on optimizing its properties and expanding its utility in preclinical and clinical settings.

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